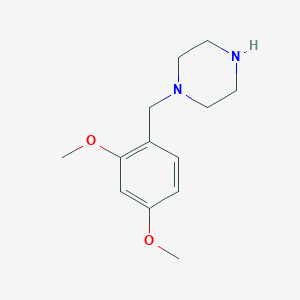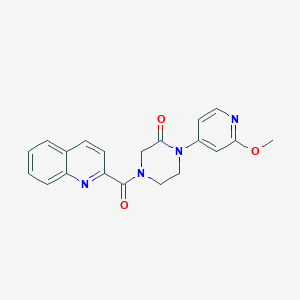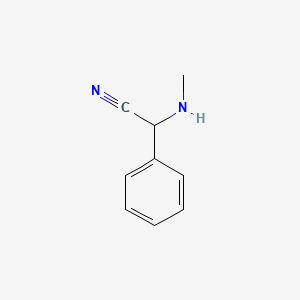![molecular formula C20H23FN4O3 B2974363 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea CAS No. 1207001-51-1](/img/structure/B2974363.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea, also known as F13714, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neuroscience.
科学的研究の応用
Pharmacological Agent Synthesis
Urea derivatives have been synthesized and evaluated for their potential against various diseases. For example, urea analogues have been identified as potent inhibitors against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. These compounds have demonstrated high selectivity and potency in vitro, although challenges remain in translating these effects into in vivo efficacy due to metabolic stability issues (Patrick et al., 2016). Similarly, urea and thiourea derivatives conjugated with glutamic acid have shown promising antiglycation and urease inhibitory activities, suggesting potential for further therapeutic development (Sharma et al., 2013).
Analytical Method Development
In the analytical chemistry domain, urea derivatives have facilitated the development of new methods for monitoring airborne contaminants. For instance, 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has been introduced as a novel reagent for the determination of mono- and diisocyanates in air samples, offering improved sensitivity and selectivity through the formation of corresponding urea derivatives (Vogel & Karst, 2002).
Understanding Molecular Interactions
Research on urea derivatives has also contributed to our understanding of molecular interactions and structure-activity relationships. For example, the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provided insights into the conformational preferences of these molecules, which is critical for designing molecules with desired biological activities (Faizi et al., 2016).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c21-15-1-4-17(5-2-15)25-11-9-24(10-12-25)8-7-22-20(26)23-16-3-6-18-19(13-16)28-14-27-18/h1-6,13H,7-12,14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGFYZTSWKKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)

![Ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2974284.png)
![4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2974286.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)


![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)


![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)
